(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol
Description
Properties
IUPAC Name |
(3-hexyl-2-methylsulfonylimidazol-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3S/c1-3-4-5-6-7-13-10(9-14)8-12-11(13)17(2,15)16/h8,14H,3-7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAZJROZZUNFVIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(=CN=C1S(=O)(=O)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions:
Mechanistic Insights:
Deprotonation generates a resonance-stabilized imidazolide ion, which undergoes SN2 displacement with the hexyl halide. Steric hindrance at the 1-position is minimal, favoring high regioselectivity.
Sulfonylation at Position 2: Methanesulfonyl Group Installation
The methanesulfonyl group at position 2 is introduced via sulfonylation of a hydroxyl intermediate. This involves two stages: (1) hydroxylation at position 2 and (2) mesylation using methanesulfonyl chloride (MsCl).
Hydroxylation Strategies
Hydroxylation is achieved through directed ortho-lithiation followed by electrophilic quenching. For 1-hexyl-1H-imidazole:
Mesylation Reaction
The hydroxyl group is converted to a methanesulfonyl moiety using MsCl under basic conditions:
Critical Note:
Excessive MsCl or prolonged reaction times may lead to over-sulfonylation; thus, stoichiometric control is essential.
Methanol Group Installation at Position 5
The methanol group at position 5 is introduced via formylation followed by reduction.
Vilsmeier-Haack Formylation
Borohydride Reduction
The formyl group is reduced to a methanol group using sodium borohydride (NaBH4):
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Solvent : Methanol or ethanol at 0°C to room temperature.
-
Stoichiometry : NaBH4 (2.0 equivalents).
Optimization and Purification Techniques
Temperature Control
Solvent Selection
Purification Methods
-
Column Chromatography : Silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolves intermediates.
-
Recrystallization : Ethanol/water mixtures purify the final product.
Comparative Analysis of Synthetic Routes
Key Findings :
-
Method A offers higher yields due to optimized lithiation conditions.
-
Method B’s use of pyridine in mesylation reduces acid scavenging efficiency, lowering yields.
Structural Confirmation and Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity . Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of imidazole derivatives allows for tailored physicochemical and biological properties. Below is a comparative analysis of (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol with analogous compounds:
Table 1: Structural and Functional Comparison of Imidazole Derivatives
Key Differences in Structure and Properties
Alkyl Chain Length and Lipophilicity: The hexyl group in the target compound increases lipophilicity compared to shorter chains (e.g., ethyl in or benzyl in ). This enhances membrane permeability but reduces water solubility .
Electron-Withdrawing Groups :
- Methanesulfonyl (SO₂CH₃) is a stronger electron-withdrawing group than methyl (CH₃) or methylsulfanyl (SCH₃) . This polarizes the imidazole ring, influencing reactivity in nucleophilic substitutions or metal coordination .
Biological Activity: The benzyl-methyl derivative () shows antifungal activity, while sulfonyl-containing compounds (e.g., ) may target enzymes like cyclooxygenase or kinases due to their polar sulfonyl moiety.
Synthesis Routes :
Biological Activity
(1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is a chemical compound with the molecular formula and a molecular weight of 260.35 g/mol. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and antifungal properties.
The compound is synthesized through the reaction of 1-hexyl-1H-imidazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The presence of both hexyl and methanesulfonyl groups contributes to its unique reactivity and biological activity compared to similar compounds.
The precise mechanism of action for (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol is not fully elucidated. However, it is believed to interact with specific molecular targets, possibly involving enzyme inhibition or modulation of receptor activity. The compound's structure suggests potential interactions with biological membranes and proteins, which could explain its observed biological effects.
Antimicrobial Activity
Recent studies have indicated that (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol exhibits notable antimicrobial properties. In vitro tests have shown its effectiveness against various bacterial strains, both Gram-positive and Gram-negative, as well as certain fungi. The minimum inhibitory concentration (MIC) values for bacterial strains have been reported in the range of 6 to 12.5 µg/mL, demonstrating significant potency.
| Microbial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 8 | Bactericidal |
| Escherichia coli | 10 | Bactericidal |
| Candida albicans | 12 | Fungicidal |
Case Studies
- Study on Antifungal Properties : A study evaluated the antifungal activity of (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol against Candida species. The results indicated a significant reduction in fungal growth at concentrations above 10 µg/mL, suggesting its potential as a therapeutic agent for fungal infections.
- Cytotoxicity Assessment : In a cytotoxicity study using human cell lines, (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol exhibited an IC50 value greater than 100 µM, indicating low toxicity to human cells while maintaining antimicrobial efficacy.
Comparison with Similar Compounds
Compared to other imidazole derivatives, (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol demonstrates enhanced solubility and reactivity due to the hexyl chain and methanesulfonyl group. This uniqueness allows for broader applications in medicinal chemistry.
| Compound | Solubility | Biological Activity |
|---|---|---|
| 1-Hexyl-1H-imidazole | Moderate | Low |
| 2-Methanesulfonyl-1H-imidazole | Low | Moderate |
| (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol | High | High |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves sequential functionalization of the imidazole core. A common approach includes:
Imidazole ring formation : Cyclocondensation of glyoxal derivatives with amines under acidic conditions.
Methanesulfonyl group introduction : Sulfonation using methanesulfonyl chloride in the presence of a base (e.g., triethylamine) at 0–5°C to minimize side reactions.
Hexyl chain attachment : Alkylation of the imidazole nitrogen using 1-bromohexane under reflux in anhydrous DMF, with potassium carbonate as a base .
- Key Considerations : Temperature control during sulfonation prevents ring degradation, while inert atmospheres (N₂/Ar) improve alkylation efficiency. Yields range from 45–65% depending on purification methods (e.g., column chromatography vs. recrystallization).
Q. How can spectroscopic techniques (NMR, IR, MS) validate the structure of (1-Hexyl-2-methanesulfonyl-1H-imidazol-5-yl)methanol?
- Methodological Answer :
- ¹H NMR : Key signals include:
- δ 1.2–1.6 ppm (m, hexyl -CH₂-), δ 3.2 ppm (s, methanesulfonyl -SO₂CH₃), δ 4.6 ppm (s, -CH₂OH).
- Coupling patterns confirm substitution on the imidazole ring (e.g., absence of aromatic protons at position 2).
- IR : Peaks at ~3400 cm⁻¹ (-OH stretch), 1320–1150 cm⁻¹ (asymmetric/symmetric SO₂ stretches).
- HRMS : Molecular ion [M+H]⁺ at m/z 289.14 (calculated for C₁₂H₂₁N₂O₃S⁺) .
Q. What solubility and stability profiles are critical for handling this compound in aqueous and organic media?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility in water can be enhanced via co-solvents (e.g., 10% PEG-400) or pH adjustment (pKa of -OH ~12.5).
- Stability : Degrades under strong acidic/basic conditions (>pH 10) due to sulfonyl group hydrolysis. Store at –20°C in anhydrous DMSO under nitrogen .
Advanced Research Questions
Q. How do structural modifications (e.g., alkyl chain length, sulfonyl groups) impact biological activity in imidazole derivatives?
- Methodological Answer :
- Hexyl Chain : Enhances lipophilicity, improving membrane permeability (logP increases by ~1.5 compared to methyl analogs).
- Methanesulfonyl Group : Increases electron-withdrawing effects, stabilizing charge-transfer interactions with biological targets (e.g., enzyme active sites).
- SAR Studies : Compare IC₅₀ values against analogs (e.g., cyclopentyl or allyl substituents) using enzyme inhibition assays. For example, hexyl derivatives show 3x higher potency in kinase inhibition than shorter-chain analogs .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound?
- Methodological Answer :
- Crystal Growth : Slow evaporation from ethanol/water (7:3) yields suitable crystals. Hexyl chains often induce disorder; use low-temperature (100 K) data collection to mitigate thermal motion.
- Refinement : SHELXL-2018 is preferred for handling sulfonyl group anisotropy. Apply restraints to disordered hexyl atoms (DFIX/SADI commands). R-factors <5% indicate high-quality data .
Q. How can molecular docking and MD simulations predict interactions between this compound and target enzymes (e.g., cytochrome P450)?
- Methodological Answer :
Docking (AutoDock Vina) : Use the crystal structure of CYP3A4 (PDB: 1TQN). Parameterize the ligand with GAFF2 force field; assign charges via AM1-BCC.
MD Simulations (GROMACS) : Run 100 ns trajectories in explicit solvent (TIP3P water). Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy.
- Key Insight : The methanesulfonyl group forms stable hydrogen bonds with Arg⁵⁰⁶, while the hexyl chain occupies a hydrophobic pocket .
Q. What analytical strategies resolve contradictory bioactivity data across cell-based vs. in vitro assays?
- Methodological Answer :
- Troubleshooting Steps :
Verify compound stability in cell media (LC-MS monitoring).
Assess membrane permeability (PAMPA assay).
Test for off-target effects (kinome-wide profiling).
- Case Study : Discrepancies in IC₅₀ values (e.g., 10 μM in vitro vs. 50 μM in cells) may stem from efflux pumps (e.g., P-gp). Use inhibitors like verapamil to confirm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
